5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its target, TRKs, by inhibiting their activity . This inhibition is achieved by the compound occupying the ATP pocket of the kinase domain, thereby preventing the phosphorylation and activation of TRKs .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and survival .
Pharmacokinetics
This suggests that the compound may have favorable absorption and distribution properties. It has been found to have inhibitory activity against certain cytochrome p450 isoforms, which could impact its metabolism and excretion .
Result of Action
The inhibition of TRKs by the compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress these kinases . For example, the compound has shown activity against the Km-12 cell line, with an IC50 value of 0.304 μM .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factorsThe compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure and substituents of the pyrazolopyridine .
Cellular Effects
Pyrazolopyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being studied.
Molecular Mechanism
It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its chemical properties.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to substitute the bromine atom with aryl groups.
Reductive Desulfurization: This reaction uses reducing agents to remove sulfur-containing groups from the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with enhanced biological and chemical properties .
Scientific Research Applications
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features and biological activities.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with potent activities against fibroblast growth factor receptors (FGFRs).
Uniqueness
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLGANHODHPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-85-4 |
Source
|
Record name | 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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